molecular formula C27H19NOS2 B11928741 5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde

5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde

Cat. No.: B11928741
M. Wt: 437.6 g/mol
InChI Key: OGSMWVRYYHFWFJ-UHFFFAOYSA-N
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Description

5’-(4-(Diphenylamino)phenyl)-[2,2’-bithiophene]-5-carbaldehyde: is an organic compound that belongs to the class of bithiophenes. It is characterized by the presence of a diphenylamino group attached to a phenyl ring, which is further connected to a bithiophene moiety with an aldehyde functional group. This compound is of significant interest in the field of organic electronics, particularly in the development of organic solar cells and light-emitting diodes due to its unique optoelectronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-(4-(Diphenylamino)phenyl)-[2,2’-bithiophene]-5-carbaldehyde typically involves the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a Stille coupling reaction between 2,5-dibromothiophene and a suitable stannylated thiophene derivative.

    Introduction of the Diphenylamino Group: The diphenylamino group is introduced via a Buchwald-Hartwig amination reaction, where a diphenylamine is coupled with a bromo-substituted phenyl ring.

    Aldehyde Functionalization: The final step involves the formylation of the bithiophene core using a V

Properties

Molecular Formula

C27H19NOS2

Molecular Weight

437.6 g/mol

IUPAC Name

5-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C27H19NOS2/c29-19-24-15-16-26(30-24)27-18-17-25(31-27)20-11-13-23(14-12-20)28(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-19H

InChI Key

OGSMWVRYYHFWFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C=O

Origin of Product

United States

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